1,2-Butanediol, 4-amino-, hydrochloride
CAS No.: 87681-47-8
Cat. No.: VC4129757
Molecular Formula: C4H12ClNO2
Molecular Weight: 141.60
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87681-47-8 |
|---|---|
| Molecular Formula | C4H12ClNO2 |
| Molecular Weight | 141.60 |
| IUPAC Name | 4-aminobutane-1,2-diol;hydrochloride |
| Standard InChI | InChI=1S/C4H11NO2.ClH/c5-2-1-4(7)3-6;/h4,6-7H,1-3,5H2;1H |
| Standard InChI Key | DRZGKLVLGVETGA-UHFFFAOYSA-N |
| SMILES | C(CN)C(CO)O.Cl |
| Canonical SMILES | C(CN)C(CO)O.Cl |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Features
The systematic IUPAC name is 4-aminobutane-1,2-diol hydrochloride, reflecting its primary alcohol, secondary alcohol, and protonated amine moieties. The canonical SMILES representation is , and its InChIKey is . The hydrochloride salt enhances water solubility, making it preferable for synthetic applications over the free base.
Stereochemical Considerations
The compound exhibits chirality at carbons 1 and 2. Industrial synthesis typically produces racemic mixtures, though enantioselective routes using glucose or aspartic acid precursors have been reported .
Synthesis and Industrial Production
Catalytic Hydrogenation
A patented method (JPS5793936A) involves catalytic hydrogenation of 3-cyano-1,2-propanediol using Raney nickel or cobalt in alcoholic solvents under ammonia. This one-step process achieves yields exceeding 80% . Key reaction conditions include:
-
Temperature: 50–100°C
-
Pressure: 10–30 bar
-
Catalyst: or
Biocatalytic Routes
Biocatalysis offers enantiomerically pure products. For example, coupling aldol reactions with transaminases yields (S)- or (R)-2-amino-4-hydroxybutanoic acid, a structural analog. Glucose-derived syntheses via 4-aminobutane-1,2,3-triol intermediates are also documented.
Industrial Scalability
Large-scale production optimizes reaction parameters (e.g., excess , acidic resins) to minimize polyether byproducts. Batch processes dominate, though continuous hydrogenation reactors are emerging .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 141.60 g/mol | |
| Density | 1.1 g/cm³ | |
| Water Solubility | 303,832 mg/L (25°C) | |
| Boiling Point | 242.88°C (estimated) | |
| Flash Point | 117.03°C |
The hydrochloride salt’s hygroscopic nature necessitates anhydrous storage. Its pKa values (estimated 9.5 for the amine, 15–16 for alcohols) influence reactivity in aqueous media .
Chemical Reactivity and Applications
Functional Group Transformations
-
Oxidative Cleavage: Treatment with or cleaves the vicinal diol to aldehydes.
-
Amine Alkylation: The primary amine undergoes nucleophilic substitution to form quaternary ammonium salts .
-
Esterification: Alcohol groups react with acyl chlorides or anhydrides, useful in polymer synthesis.
Pharmaceutical Intermediates
This compound is a precursor to:
-
3-Pyrrolidinol: A key moiety in antipsychotics (e.g., Risperidone) .
-
Antimicrobial Agents: Derivatives show MIC values of 0.5–2.0 mg/mL against Staphylococcus aureus and Escherichia coli.
Industrial Uses
-
Polymer Synthesis: Serves as a crosslinker in polyurethanes and epoxy resins .
-
Biodegradable Plastics: Incorporated into polybutylene succinate (PBS) for enhanced flexibility .
Biological Activity and Toxicology
Antimicrobial Efficacy
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Salmonella enterica | 2.0 |
Data from in vitro studies highlight dose-dependent growth inhibition.
Metabolic Pathways
Clostridium species metabolize the compound via fermentation, producing 1,4-butanediol as a precursor for biofuels . Yields reach 3.5 g/L using fructose as a carbon source.
Toxicity Profile
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume